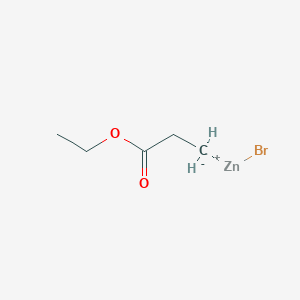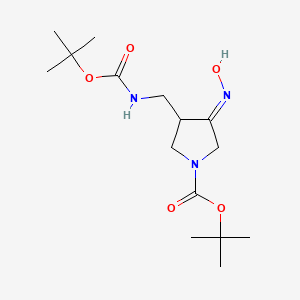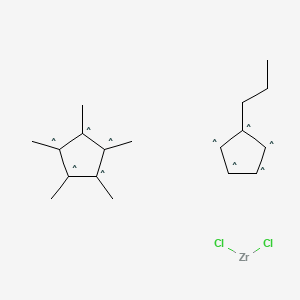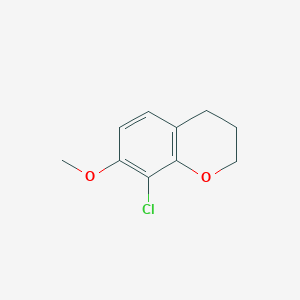
Bromuro de 3-etoxi-3-oxopropilzinc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-3-oxopropylzinc bromide is an organozinc reagent widely used in organic synthesis. It is known for its ability to insert ethyl propanoate groups into various substrates. This compound is typically available as a 0.5 M solution in tetrahydrofuran (THF) and has the molecular formula C5H9BrO2Zn .
Aplicaciones Científicas De Investigación
3-Ethoxy-3-oxopropylzinc bromide has several applications in scientific research:
Biology and Medicine: While specific applications in biology and medicine are less documented, organozinc reagents like 3-ethoxy-3-oxopropylzinc bromide are often explored for their potential in drug development and biochemical research.
Mecanismo De Acción
Target of Action
3-Ethoxy-3-oxopropylzinc bromide is primarily used as a reagent in organic synthesis . Its main targets are substrates that can undergo reactions with organozinc compounds .
Mode of Action
The compound interacts with its targets by inserting an ethyl propanoate group into the substrate . This interaction results in the formation of new organic compounds .
Biochemical Pathways
The compound is involved in several biochemical pathways, including:
- The synthesis of γ-keto esters from aryl chlorides .
- The synthesis of sulfones from 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and alkyl halides .
- Negishi cross-couplings with aryl vinyl phosphates to synthesize 1,1-disubstituted alkenes .
Pharmacokinetics
It’s important to note that the compound reacts with water , which could influence its behavior in biological systems.
Result of Action
The molecular and cellular effects of 3-Ethoxy-3-oxopropylzinc bromide’s action are primarily seen in the new organic compounds it helps to synthesize . These compounds can have a variety of properties and uses, depending on the specific substrates and reaction conditions.
Action Environment
The action of 3-Ethoxy-3-oxopropylzinc bromide can be influenced by various environmental factors. For instance, the compound is typically stored at 2-8°C , suggesting that it may be sensitive to temperature. Additionally, it reacts with water , indicating that humidity could also affect its stability and efficacy. Safety precautions should be taken when handling this compound due to its potential hazards .
Métodos De Preparación
3-Ethoxy-3-oxopropylzinc bromide is synthesized by reacting zinc bromide with 3-ethoxy-3-oxopropane in an appropriate solvent. The reaction is usually carried out under low temperature and inert atmosphere conditions to prevent unwanted side reactions . Industrial production methods follow similar protocols but on a larger scale, ensuring the purity and consistency of the final product.
Análisis De Reacciones Químicas
3-Ethoxy-3-oxopropylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It is commonly used in Negishi cross-couplings with aryl vinyl phosphates to synthesize 1,1-disubstituted alkenes.
Synthesis of γ-Keto Esters: This compound reacts with aryl chlorides to form γ-keto esters.
Synthesis of Sulfones: It can be used in the synthesis of sulfones from 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and alkyl halides.
Comparación Con Compuestos Similares
3-Ethoxy-3-oxopropylzinc bromide can be compared with other organozinc reagents such as:
4-Ethoxy-4-oxobutylzinc bromide: Similar in structure but with a longer carbon chain.
6-Ethoxy-6-oxohexylzinc bromide: Another variant with an even longer carbon chain.
(1,3-Dioxolan-2-ylmethyl)zinc bromide: Contains a dioxolane ring instead of an ethoxy group.
These compounds share similar reactivity but differ in the specific functional groups they introduce, making each unique for different synthetic applications.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 3-Ethoxy-3-oxopropylzinc bromide can be achieved through the reaction of ethylmagnesium bromide with ethyl acetoacetate followed by transmetalation with zinc bromide.", "Starting Materials": [ "Ethylmagnesium bromide", "Ethyl acetoacetate", "Zinc bromide" ], "Reaction": [ "Step 1: Preparation of ethylmagnesium bromide by reacting magnesium turnings with ethyl bromide in diethyl ether solvent.", "Step 2: Addition of ethyl acetoacetate to the ethylmagnesium bromide solution and stirring for several hours to allow for the reaction to occur.", "Step 3: Transmetalation of the resulting magnesium acetoacetate with zinc bromide to form 3-Ethoxy-3-oxopropylzinc bromide." ] } | |
Número CAS |
193065-68-8 |
Fórmula molecular |
C5H9BrO2Zn |
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
bromozinc(1+);ethyl propanoate |
InChI |
InChI=1S/C5H9O2.BrH.Zn/c1-3-5(6)7-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
APPDFGHVJHZDKS-UHFFFAOYSA-M |
SMILES |
CCOC(=O)C[CH2-].[Zn+]Br |
SMILES canónico |
CCOC(=O)C[CH2-].[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3,7-Dibromo-2H-pyrazolo[4,3-b]pyridine](/img/structure/B1142940.png)



![4-Methyl-2-(4-methyl-1h-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1142945.png)
